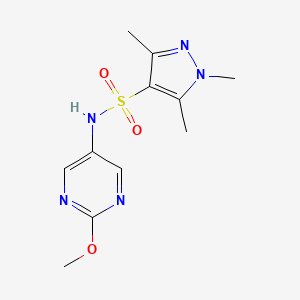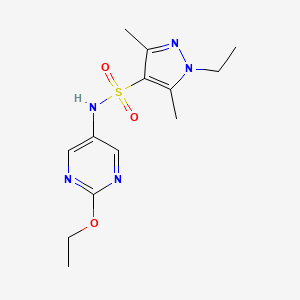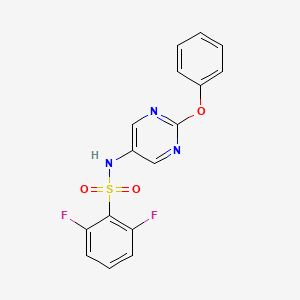
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide (FPBS) is a novel fluorinated sulfonamide compound that has recently been identified as a potential therapeutic agent for a variety of diseases. Its unique chemical structure and properties make it an attractive target for drug discovery and development. FPBS has been studied for its potential applications in cancer, cardiovascular diseases, diabetes, and other diseases.
科学研究应用
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide has been studied for its potential applications in cancer, cardiovascular diseases, diabetes, and other diseases. In cancer research, this compound has been found to have anti-proliferative activity against several cancer cell lines, including breast and prostate cancer cell lines. In cardiovascular research, this compound has been shown to reduce the risk of atherosclerosis and improve endothelial function. In diabetes research, this compound has been found to reduce blood glucose levels and improve insulin sensitivity. In addition, this compound has been studied for its potential anti-inflammatory, anti-oxidative, and antioxidant properties.
作用机制
The exact mechanism of action of 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is not yet fully understood. However, it is thought to act by modulating the activity of several enzymes involved in the biosynthesis of proteins and lipids, as well as by inhibiting the activity of certain enzymes involved in the metabolism of fatty acids and carbohydrates. In addition, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound exerts anti-proliferative, anti-inflammatory, anti-oxidative, and antioxidant properties. In vivo studies have demonstrated that this compound can reduce the risk of atherosclerosis, improve endothelial function, reduce blood glucose levels, and improve insulin sensitivity. In addition, this compound has been found to have anti-cancer activity against several cancer cell lines.
实验室实验的优点和局限性
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is a relatively new compound, and as such, there are both advantages and limitations to using it in laboratory experiments. On the one hand, this compound has a relatively low cost and is easy to synthesize, making it a good choice for laboratory experiments. On the other hand, the exact mechanism of action of this compound is not yet fully understood, making it difficult to predict the effects of this compound on a given system. In addition, the effects of this compound on a given system can vary depending on the concentration used and the duration of the experiment.
未来方向
There are several potential future directions for research on 4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide. One potential direction is to further investigate the mechanism of action of this compound and to identify additional biochemical and physiological effects. In addition, further research is needed to understand the effects of this compound on different types of cancers and other diseases. Furthermore, additional research is needed to identify the optimal dosage and duration of treatment for different diseases. Finally, further research is needed to identify potential adverse effects of this compound and to develop strategies to mitigate them.
合成方法
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide can be synthesized from 4-fluoro-N-(2-phenoxybenzyl)benzene-1-sulfonamide (FPBBS) by reaction with an appropriate amine. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The reaction proceeds via a nucleophilic aromatic substitution mechanism, with the amine acting as a nucleophile and the sulfonamide group acting as an electrophile. The reaction is typically complete within 1-2 hours.
属性
IUPAC Name |
4-fluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-12-6-8-15(9-7-12)24(21,22)20-13-10-18-16(19-11-13)23-14-4-2-1-3-5-14/h1-11,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICQDKNARZQKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-chlorophenyl)methanesulfonyl]-4-(4-methoxybenzenesulfonyl)piperidine](/img/structure/B6429081.png)
![3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6429091.png)
![2-(3-methylphenyl)-N-{[3-(pyridin-2-yloxy)phenyl]methyl}acetamide](/img/structure/B6429096.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B6429107.png)
![N-(4-{[2-(dimethylamino)pyrimidin-5-yl]sulfamoyl}-3-methylphenyl)acetamide](/img/structure/B6429118.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)



![N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6429154.png)

![2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429166.png)

![3-chloro-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-4-methylbenzene-1-sulfonamide](/img/structure/B6429189.png)